molecular formula C13H21N9O4 B13329118 3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Katalognummer: B13329118
Molekulargewicht: 367.36 g/mol
InChI-Schlüssel: VLAXMPDRCCRDFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid is a complex organic compound that combines the structural elements of guanidine and purine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopurine with acetic acid derivatives under controlled conditions. The reaction is often catalyzed by agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Wissenschaftliche Forschungsanwendungen

3-(Diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyl-2,6-dioxopurine derivatives: These compounds share the purine structure and exhibit similar biological activities.

    Guanidine derivatives: Compounds like aminoguanidine have comparable chemical properties and applications.

Uniqueness

What sets 3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid apart is its combined structural elements, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C13H21N9O4

Molekulargewicht

367.36 g/mol

IUPAC-Name

3-(diaminomethylidene)-1,1-dimethylguanidine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

InChI

InChI=1S/C9H10N4O4.C4H11N5/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-9(2)4(7)8-3(5)6/h4H,3H2,1-2H3,(H,14,15);1-2H3,(H5,5,6,7,8)

InChI-Schlüssel

VLAXMPDRCCRDFH-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)C(=N)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.